molecular formula C25H25N3O3S B2855961 (E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 497244-76-5

(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2855961
CAS RN: 497244-76-5
M. Wt: 447.55
InChI Key: CCNQURKMAPXPBY-FOWTUZBSSA-N
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Description

This compound is a complex organic molecule that includes an indole moiety, which is a common structure in many natural and synthetic compounds . It also contains a cyano group, an acrylamido group, and a tetrahydrobenzo[b]thiophene moiety .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSC)

This compound has potential applications in the field of renewable energy, particularly in Dye-Sensitized Solar Cells (DSSC) . Its structural and optoelectronic properties suggest that it could serve as an efficient dye, absorbing sunlight and converting it into electrical energy . The compound’s high molar extinction coefficient and the ability to be synthesized with a simple process make it a promising candidate for DSSC development.

Nonlinear Optical Materials

The compound exhibits significant nonlinear optical properties , such as a high dipole moment and hyperpolarizability . These characteristics are crucial for materials used in optical switches, modulators, and telecommunication devices. Its high first-order molecular hyperpolarizability indicates its suitability as a nonlinear optical material.

Antiproliferative Agents

In the medical field, derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines . Some derivatives have shown effective activities, indicating the compound’s potential as a base structure for developing new anticancer agents.

Tubulin Polymerization Inhibition

The compound’s framework has been utilized to design derivatives that inhibit tubulin polymerization . This is a vital process in cell division, and its inhibition can lead to the development of chemotherapeutic agents that prevent the growth of cancer cells.

Anti-inflammatory Drugs

Bioisosteric modifications of this compound have led to the synthesis of analogs with anti-inflammatory potential . These analogs are designed by hybridizing molecular fragments of known anti-inflammatory drugs, aiming to create more effective and targeted treatments.

properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-4-31-25(30)22-19-10-9-15(2)11-21(19)32-24(22)27-23(29)16(13-26)12-17-14-28(3)20-8-6-5-7-18(17)20/h5-8,12,14-15H,4,9-11H2,1-3H3,(H,27,29)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNQURKMAPXPBY-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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